molecular formula C6H15NO B2926763 3-Ethoxy-2-methylpropan-1-amine CAS No. 98961-80-9

3-Ethoxy-2-methylpropan-1-amine

Cat. No.: B2926763
CAS No.: 98961-80-9
M. Wt: 117.192
InChI Key: FGUCWPSRTBOLSK-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methylpropan-1-amine: is an organic compound with the molecular formula C6H15NO It is a derivative of propanamine, where the ethoxy and methyl groups are substituted at the second and third positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Amines: One common method to synthesize 3-ethoxy-2-methylpropan-1-amine involves the alkylation of 2-methylpropan-1-amine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Reductive Amination: Another method involves the reductive amination of 3-ethoxy-2-methylpropanal with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethoxy-2-methylpropan-1-amine can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form simpler amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, thiols, in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Corresponding oxides or amides.

    Reduction: Simpler amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Ethoxy-2-methylpropan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may also be used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and polymers. It is also used as a solvent and reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups may influence the compound’s binding affinity and selectivity towards these targets. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the context of its use.

Comparison with Similar Compounds

    2-Methylpropan-1-amine: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    3-Methoxy-2-methylpropan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group, which can alter its reactivity and applications.

    2-Ethoxypropan-1-amine: The ethoxy group is at a different position, leading to different chemical properties and uses.

Uniqueness: 3-Ethoxy-2-methylpropan-1-amine is unique due to the specific positioning of the ethoxy and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-ethoxy-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-8-5-6(2)4-7/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUCWPSRTBOLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98961-80-9
Record name 3-ethoxy-2-methylpropan-1-amine
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